molecular formula C4H2BrClN2 B1279914 5-Bromo-4-chloropyrimidine CAS No. 56181-39-6

5-Bromo-4-chloropyrimidine

Cat. No.: B1279914
CAS No.: 56181-39-6
M. Wt: 193.43 g/mol
InChI Key: WTVLUSWQWGHYIS-UHFFFAOYSA-N
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Description

5-Bromo-4-chloropyrimidine is an organic compound with the chemical formula C4H2BrClN2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is of significant interest due to its versatile applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals .

Biochemical Analysis

Biochemical Properties

5-Bromo-4-chloropyrimidine plays a crucial role in biochemical reactions, particularly in the field of medicinal chemistry. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been reported to participate in cross-coupling reactions with indium organometallics, which are essential for the synthesis of complex organic molecules . Additionally, this compound can act as an inhibitor or activator of specific enzymes, thereby influencing biochemical pathways and cellular functions.

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the concentration and exposure time. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in cell cycle regulation and apoptosis . Moreover, this compound can modulate cellular metabolism by interacting with key metabolic enzymes, leading to changes in the levels of various metabolites.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or activation of their functions . Additionally, this compound can interfere with DNA and RNA synthesis by incorporating into nucleic acid chains, thereby affecting gene expression and replication processes.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Over time, this compound may undergo hydrolysis or oxidation, leading to the formation of degradation products with different biochemical properties . In in vitro and in vivo studies, prolonged exposure to this compound has been associated with changes in cell viability, proliferation, and differentiation.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low concentrations, this compound may exhibit therapeutic effects by modulating specific biochemical pathways. At high doses, it can induce toxic or adverse effects, such as hepatotoxicity, nephrotoxicity, and neurotoxicity . Threshold effects have been observed, where a certain dosage level triggers significant changes in physiological and biochemical parameters.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its biotransformation. It can be metabolized through phase I and phase II reactions, including oxidation, reduction, and conjugation . These metabolic processes can alter the compound’s activity, leading to the formation of active or inactive metabolites that influence metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, accumulating in specific cellular compartments . Its distribution is influenced by factors such as lipophilicity, molecular size, and the presence of functional groups that facilitate binding to transport proteins.

Subcellular Localization

This compound exhibits distinct subcellular localization patterns, which can affect its activity and function. It may be targeted to specific organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, through post-translational modifications or targeting signals . The localization of this compound within subcellular compartments can influence its interactions with biomolecules and its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-chloropyrimidine typically involves the bromination of 4-chloropyrimidine. The process begins with the addition of bromine to 4-chloropyrimidine in the presence of a base, such as sodium hydroxide, in a suitable solvent like dichloromethane. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the desired position .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through crystallization or distillation techniques to meet the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-4-chloropyrimidine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, nucleophilic substitution with an amine can yield aminopyrimidine derivatives, while coupling reactions can produce various substituted pyrimidines .

Scientific Research Applications

5-Bromo-4-chloropyrimidine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 5-Bromo-4-chloropyrimidine is unique due to its specific substitution pattern, which provides distinct reactivity and allows for the selective synthesis of various derivatives. Its dual halogenation also makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

5-bromo-4-chloropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrClN2/c5-3-1-7-2-8-4(3)6/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTVLUSWQWGHYIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC=N1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30483342
Record name 5-Bromo-4-chloropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30483342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56181-39-6
Record name 5-Bromo-4-chloropyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56181-39-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-4-chloropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30483342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-4-chloropyrimidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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